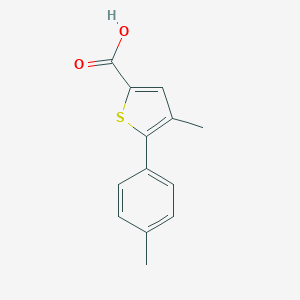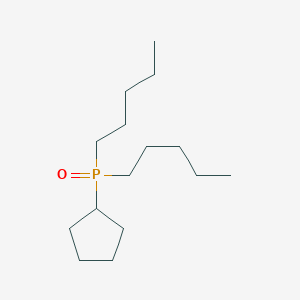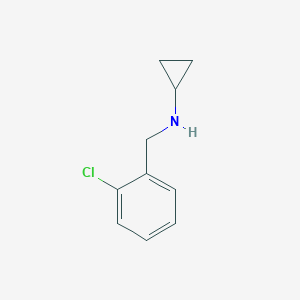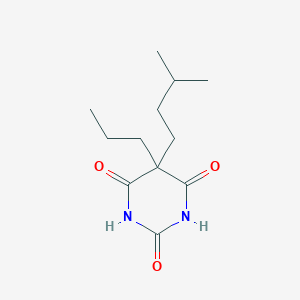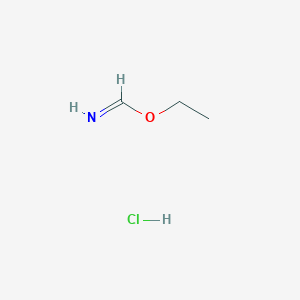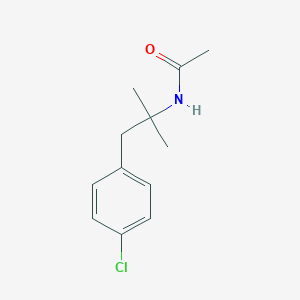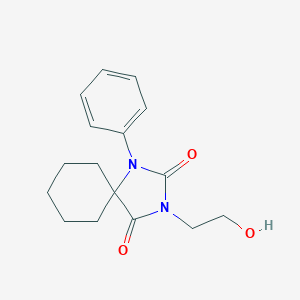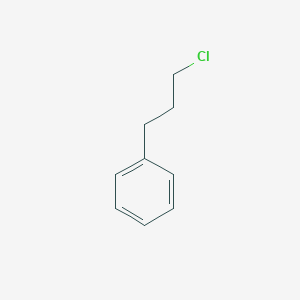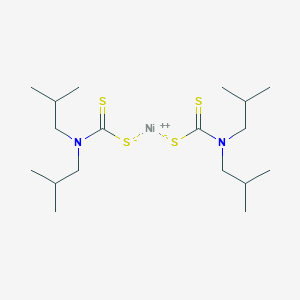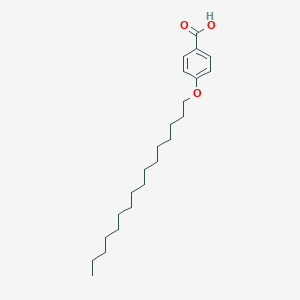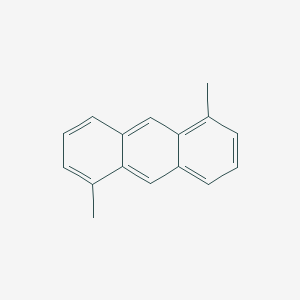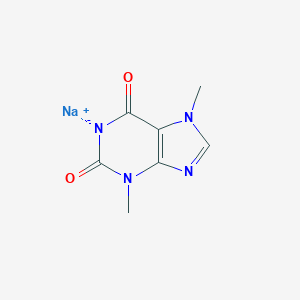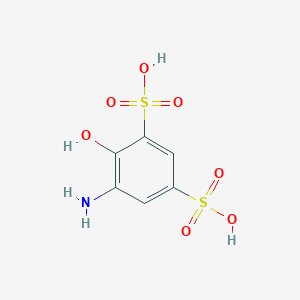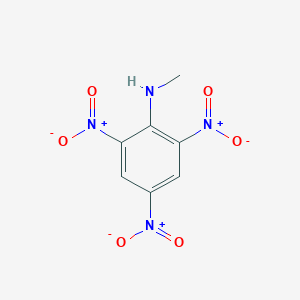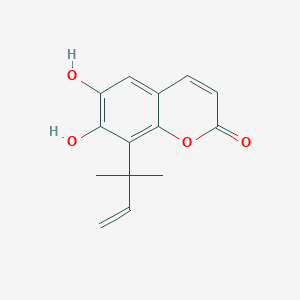
6,7-Dihydroxy-8-(2-methylbut-3-EN-2-YL)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-8-(2-methylbut-3-EN-2-YL)chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava plants. This compound has been studied extensively for its potential medicinal properties.
Mecanismo De Acción
The exact mechanism of action of FKB is not fully understood, but it is believed to work through multiple pathways. FKB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. FKB has also been found to modulate the immune system, which may contribute to its antimicrobial and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
FKB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, FKB has been found to induce cell cycle arrest and apoptosis in cancer cells. FKB has also been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and metastasis. In inflammation research, FKB has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, FKB has been shown to modulate the immune system, which may contribute to its antimicrobial and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FKB in lab experiments is its natural origin, which may make it more biocompatible and less toxic than synthetic compounds. Additionally, FKB has been studied extensively, which means that there is a wealth of knowledge available on its properties and potential therapeutic applications. However, one limitation of using FKB in lab experiments is its low solubility in water, which may make it difficult to administer to cells or animals. Additionally, FKB has been found to have low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are many potential future directions for FKB research. One area of interest is in developing new cancer therapies that use FKB as a primary or adjuvant treatment. Additionally, FKB may be useful in developing new antibiotics to combat antimicrobial resistance. Another area of interest is in exploring the potential of FKB as a natural anti-inflammatory agent for the treatment of various diseases, such as arthritis. Finally, more research is needed to better understand the mechanism of action of FKB and its potential side effects in vivo.
Conclusion
In conclusion, FKB is a naturally occurring chalcone with potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis method involves extracting and purifying the compound from kava plant roots. FKB works through multiple pathways to induce apoptosis, inhibit cancer cell growth and metastasis, and modulate the immune system. FKB has various biochemical and physiological effects in vitro and in vivo, and its natural origin makes it a promising candidate for drug development. However, more research is needed to better understand its mechanism of action and potential side effects in vivo.
Métodos De Síntesis
FKB can be synthesized from the roots of kava plants using various extraction and purification methods. One common method involves using a mixture of solvents, such as ethanol and water, to extract the compound from the plant material. The extract is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to isolate FKB from other compounds present in the extract.
Aplicaciones Científicas De Investigación
FKB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and microbial infections. In cancer research, FKB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. FKB has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases, such as arthritis. Additionally, FKB has been shown to have antimicrobial properties against various bacteria and fungi, which may be useful in developing new antibiotics.
Propiedades
Número CAS |
15870-94-7 |
|---|---|
Nombre del producto |
6,7-Dihydroxy-8-(2-methylbut-3-EN-2-YL)chromen-2-one |
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
6,7-dihydroxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-4-14(2,3)11-12(17)9(15)7-8-5-6-10(16)18-13(8)11/h4-7,15,17H,1H2,2-3H3 |
Clave InChI |
GMPOVXJFTJIVCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1O)O)C=CC(=O)O2 |
SMILES canónico |
CC(C)(C=C)C1=C2C(=CC(=C1O)O)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



